2-Cyanopyridine

Description

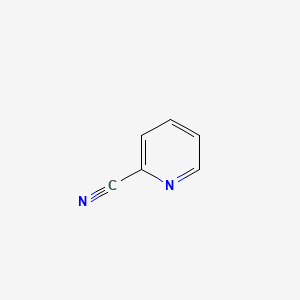

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNVQNRYTPFDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021843 | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224.5 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0810 @ 25 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PRISMS FROM ETHER | |

CAS No. |

100-70-9, 29386-66-1 | |

| Record name | 2-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029386661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHR1DPG7YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | 2-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Cyanopyridine fundamental properties and reactivity

An In-depth Technical Guide to 2-Cyanopyridine: Core Properties, Reactivity, and Applications

Introduction

This compound, also known as picolinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a nitrile (-C≡N) group.[1][2][3] This arrangement of a Lewis basic nitrogen atom in the aromatic ring and a reactive cyano group makes this compound a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties and reactivity profile have established it as a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[4][5][6]

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the fundamental properties, characteristic reactivity, and key applications of this compound. It provides field-proven insights into its handling, synthesis, and derivatization, grounded in authoritative scientific data.

Part 1: Fundamental Properties

The physical and chemical characteristics of this compound are foundational to its application and handling. It exists as a white to tan, low-melting crystalline solid or liquid with a distinctive almond-like odor.[1][3][4][6][7]

Physical and Chemical Data

A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 100-70-9 | [5][8] |

| Molecular Formula | C₆H₄N₂ | [1][3][5] |

| Molecular Weight | 104.11 g/mol | [1][3][5] |

| Appearance | White to brown low-melting crystalline solid | [1][4][5] |

| Odor | Almond-like | [1][3][7] |

| Melting Point | 24-27 °C (lit.) | [1][8][9] |

| Boiling Point | 212-215 °C (lit.) | [1][8] |

| Density | 1.081 g/mL at 25 °C (lit.) | [1][8] |

| Solubility | Water: 67 g/L at 20°C. Soluble in ethanol, ether, benzene, chloroform. | [2][4][10][11] |

| pKa (of conjugate acid) | -0.26 (25 °C) | [1][12] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1][8] |

The low pKa value indicates that the pyridine nitrogen is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a direct consequence of the strong electron-withdrawing effect of the adjacent cyano group, which reduces the electron density on the nitrogen atom, making it less available for protonation.

Structural and Spectroscopic Profile

Unambiguous identification and quality control of this compound rely on its unique spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Molecular structure of this compound (Picolinonitrile).

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton chemical shifts are highly informative for confirming the substitution pattern. The electron-withdrawing cyano group deshields the adjacent protons, shifting them downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H6 | ~8.74 | ddd, J = 4.8, 1.7, 1.0 Hz |

| H4 | ~7.88 | td, J = 7.8, 1.7 Hz |

| H5 | ~7.75 | d, J = 7.8 Hz |

| H3 | ~7.58 | ddd, J = 7.8, 4.8, 1.0 Hz |

| (Note: Data acquired in CDCl₃ at 300 MHz. Shifts and couplings are approximate and can vary.[13]) |

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | 2220 - 2240 | Strong, sharp absorption, characteristic of nitriles |

| C=N, C=C Stretch | 1400 - 1600 | Multiple bands, characteristic of the pyridine ring |

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is typically observed at m/z = 104.[14]

-

Crystal Structure: In the solid state, this compound molecules arrange into stacking layers.[12] The packing is influenced by weak hydrogen bonds and π-π stacking interactions, which are crucial for the design of co-crystals in materials science.[10][12]

Part 2: Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the pyridine ring and the cyano group, making it a versatile synthetic intermediate.

Synthesis of this compound

The industrial production of this compound is dominated by the vapor-phase ammoxidation of 2-methylpyridine (also known as 2-picoline).[10] This process involves the reaction of 2-picoline with ammonia and oxygen over a heterogeneous catalyst at high temperatures.

Another key synthetic route involves the direct cyanation of pyridine, often requiring activation of the ring. A common laboratory-scale approach is the formation of a pyridine N-oxide, which activates the 2- and 4-positions towards nucleophilic attack by a cyanide source, followed by deoxygenation to yield the final product.[10]

Key Reactions

Reactions of the Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis of this compound to Picolinic Acid

Caption: Reaction pathway for the hydrolysis of this compound.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields picolinamide, while complete hydrolysis gives picolinic acid. This is a fundamental route to picolinic acid derivatives, which are important ligands in coordination chemistry and precursors for pharmaceuticals.

-

Reduction: The cyano group can be reduced to a primary amine (2-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This product is a valuable bidentate ligand.

-

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbon of the nitrile group to form ketones after acidic workup.

Reactions of the Pyridine Ring: The electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the 4- and 6-positions.

Coordination Chemistry: this compound acts as a ligand in coordination chemistry, typically binding to metal centers through the pyridine nitrogen. The nitrile nitrogen can also participate in bridging interactions, leading to the formation of polynuclear complexes.

Part 3: Applications in Research and Industry

The synthetic accessibility and versatile reactivity of this compound make it a cornerstone intermediate in several high-value sectors.

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of rimiterol hydrobromide, a short-acting β2-adrenergic receptor agonist used as a bronchodilator for treating respiratory conditions.[1][3][5]

-

Agrochemicals: The compound serves as a building block in the synthesis of certain pesticides and herbicides.[5]

-

Human and Animal Nutrition: this compound is a precursor for the synthesis of picolinic acid, which is then used to produce chromium and zinc picolinate.[3][6] These coordination complexes are used as nutritional supplements due to their high bioavailability.

-

Dyes and Pigments: It is also employed as an intermediate in the manufacturing of specialty dyes and pigments.[1][5]

-

Materials Science: The ability of this compound to form predictable hydrogen bonding and π-π stacking interactions makes it an excellent candidate for creating co-crystals with tailored physical properties, such as solubility and melting point, for pharmaceutical and materials science applications.[12]

Part 4: Safety, Handling, and Experimental Protocols

Safety and Hazard Profile

This compound is a toxic compound that must be handled with appropriate safety precautions.

-

Toxicity: It is classified as harmful if swallowed and toxic in contact with skin.[1][15] The toxicity is partly attributed to the cyanide moiety.[4] It also causes serious eye irritation.[16]

-

Handling: Always handle this compound inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][17] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][17]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][18] Keep away from oxidizing agents, heat, and sources of ignition.[11][15]

Experimental Protocol: Synthesis of a this compound Co-crystal

This protocol describes the synthesis of a co-crystal of this compound with adipic acid, demonstrating its application in crystal engineering.[12] This process is a self-validating system where the formation of crystalline material indicates success.

Workflow for Co-crystal Synthesis and Analysis

Caption: Experimental workflow for co-crystal synthesis and characterization.

Objective: To prepare co-crystals of this compound and adipic acid via slow evaporation from an aqueous solution.

Materials:

-

This compound (Reagent grade, >99%)

-

Adipic acid

-

Deionized water

-

Glass vial, magnetic stirrer, hot plate

-

Vacuum filtration apparatus

Methodology:

-

Solution Preparation: In a clean glass vial, dissolve a specific amount of adipic acid in a minimal volume of hot deionized water with gentle stirring. The goal is to create a near-saturated solution.

-

Addition of Co-former: While the adipic acid solution is still warm, slowly add this compound. A 3:1 stoichiometric ratio of this compound to adipic acid has been reported to be effective.[12]

-

Crystallization: Loosely cap the vial and allow the solution to cool slowly to room temperature. Leave the vial undisturbed in a vibration-free location to allow for slow evaporation of the solvent over several days.

-

Isolation: Once suitable crystals have formed, isolate them from the mother liquor via vacuum filtration.

-

Washing and Drying: Gently wash the collected crystals with a small amount of cold deionized water to remove any residual soluble impurities. Allow the crystals to air-dry completely.

-

Characterization: The resulting crystals should be analyzed by techniques such as X-ray diffraction (XRD) to confirm the new crystalline phase, Differential Scanning Calorimetry (DSC) to determine the melting point, and IR spectroscopy to observe shifts in vibrational frequencies indicative of hydrogen bonding between the two components.

Causality Note: The choice of a slow cooling and evaporation method is critical. Rapid crystallization often traps solvent and leads to poorly formed, amorphous, or polycrystalline material. Slow, controlled crystal growth is necessary to obtain high-quality single crystals suitable for XRD analysis, which provides definitive proof of co-crystal formation.

Conclusion

This compound is a compound of significant industrial and academic importance. Its value stems from the versatile reactivity of its nitrile group and the unique electronic properties imparted to the pyridine ring. A thorough understanding of its fundamental properties—from its spectroscopic signature to its reactivity profile—is essential for leveraging its full potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies evolve, the applications for this pivotal building block will undoubtedly continue to expand, reinforcing its role as a key component in the toolbox of the modern synthetic chemist.

References

- 1. This compound | 100-70-9 [chemicalbook.com]

- 2. CAS 100-70-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chempanda.com [chempanda.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound for pharma, Agrochemical & nutrition industry [jubilantingrevia.com]

- 7. This compound | 100-70-9 [amp.chemicalbook.com]

- 8. 2-吡啶甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS#:100-70-9 | Chemsrc [chemsrc.com]

- 10. This compound | 100-70-9 | Benchchem [benchchem.com]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. d-nb.info [d-nb.info]

- 13. This compound(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. echemi.com [echemi.com]

- 18. aablocks.com [aablocks.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyanopyridine from Pyridine N-oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyanopyridine, a pivotal intermediate in pharmaceutical and agrochemical research, from pyridine N-oxide. The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, with a primary focus on the Reissert-Henze reaction and its modern variations. This guide emphasizes the mechanistic underpinnings, the rationale behind experimental choices, and provides detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound is a highly valuable heterocyclic building block in organic synthesis. Its utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a variety of functional groups, including carboxylic acids, amides, amines, and tetrazoles. This versatility has led to its incorporation into a multitude of biologically active molecules, ranging from pharmaceuticals to herbicides. The synthesis of this compound and its derivatives is, therefore, a subject of considerable interest in both academic and industrial research.

One of the most common and effective strategies for the synthesis of this compound is through the cyanation of pyridine N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, rendering it susceptible to nucleophilic attack. This activation is crucial, as the pyridine ring itself is relatively unreactive towards nucleophiles. The subsequent removal of the N-oxide group regenerates the aromatic pyridine ring, yielding the desired this compound. This approach forms the basis of the classical Reissert-Henze reaction and its numerous modifications.

The Reissert-Henze Reaction: A Mechanistic Overview

The Reissert-Henze reaction is a cornerstone in the synthesis of 2-cyanopyridines from pyridine N-oxides. The reaction proceeds through the activation of the pyridine N-oxide with an acylating or activating agent, followed by the nucleophilic addition of a cyanide ion.

The generalized mechanism can be depicted as follows:

Figure 1: Generalized mechanism of the Reissert-Henze reaction.

The key steps in the mechanism are:

-

Activation of Pyridine N-oxide: The reaction is initiated by the activation of the pyridine N-oxide with an electrophilic activating agent, such as an acyl halide (e.g., benzoyl chloride) or a carbamoyl chloride (e.g., dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyridinium or N-carbamoyloxypyridinium intermediate. This step is crucial as it significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions.

-

Nucleophilic Attack of Cyanide: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then acts as a nucleophile, attacking the activated pyridinium intermediate. The attack predominantly occurs at the C2 position due to steric and electronic factors. This results in the formation of a 1,2-dihydropyridine adduct.

-

Elimination and Aromatization: The final step involves the elimination of the activating group (as a carboxylate or carbamate) and a proton, leading to the rearomatization of the pyridine ring and the formation of the stable this compound product.

Key Methodologies and Experimental Considerations

Several variations of the Reissert-Henze reaction have been developed to optimize the synthesis of this compound, each with its own advantages and considerations.

The Classical Reissert-Henze Reaction: Benzoyl Chloride and Potassium Cyanide

This is the traditional approach to the Reissert-Henze reaction.

-

Activating Agent: Benzoyl chloride is a readily available and cost-effective activating agent.

-

Cyanide Source: Potassium cyanide (KCN) is a common and inexpensive source of cyanide ions.

-

Solvent System: The reaction is often carried out in a two-phase system, such as dichloromethane and water, or in a polar aprotic solvent like acetonitrile.

Causality behind Experimental Choices:

-

The two-phase system allows for the in-situ generation of the cyanide anion in the aqueous phase and its reaction with the activated intermediate in the organic phase.

-

The choice of benzoyl chloride is historical and based on its reactivity and availability. However, it can sometimes lead to the formation of byproducts due to the reaction of cyanide with the benzoyl carbonyl group.

The Use of Trimethylsilyl Cyanide (TMSCN) and Dimethylcarbamoyl Chloride

This modified approach offers several advantages over the classical method.[1]

-

Activating Agent: Dimethylcarbamoyl chloride is a highly effective activating agent that often leads to higher yields and better regioselectivity compared to benzoyl chloride.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a versatile and soluble source of cyanide that is compatible with a wide range of organic solvents.[2]

-

Solvent System: Anhydrous aprotic solvents like dichloromethane or acetonitrile are typically used.

Causality behind Experimental Choices:

-

Dimethylcarbamoyl chloride is less prone to side reactions with the cyanide nucleophile compared to benzoyl chloride, leading to cleaner reactions and higher yields.[1]

-

TMSCN's solubility in organic solvents allows for homogeneous reaction conditions, which can improve reaction rates and reproducibility. The trimethylsilyl group also acts as a scavenger for the leaving group, driving the reaction to completion.

Other Variations and Considerations

-

Alternative Activating Agents: Other activating agents, such as trifluoroacetic anhydride, have also been employed.[3]

-

Alternative Cyanide Sources: Zinc cyanide (Zn(CN)₂) has been used as a less toxic alternative to KCN and TMSCN in some applications.[4]

-

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred to avoid hydrolysis of the activating agent and the activated intermediate. Acetonitrile and dichloromethane are commonly used.

Comparative Data of Synthetic Methodologies

The following table summarizes the performance of different methodologies for the synthesis of this compound and its derivatives from the corresponding N-oxides.

| Activating Agent | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | KCN | CH₂Cl₂/H₂O | Room Temp. | 12 | 40-60 | [5] |

| Dimethylcarbamoyl Chloride | TMSCN | CH₂Cl₂ | Room Temp. | 2 | >90 | [1] |

| Dimethylcarbamoyl Chloride | KCN | CH₃CN | 120 | 4 | 64 | [4] |

| Trifluoroacetic Anhydride/HNO₃ | KCN | CH₂Cl₂ | 0 to Room Temp. | 18 | 52 (for pyridine) | [3] |

| Benzoyl Chloride | Silver Phenylacetylide | Dioxane | 60-80 | 1 | (for 2-ethynylpyridine) | [6] |

Detailed Experimental Protocols

Safety Precaution: All cyanide-containing compounds are highly toxic. These experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Protocol 1: Synthesis of this compound using Benzoyl Chloride and Potassium Cyanide

This protocol is adapted from the classical Reissert-Henze conditions.[5]

Materials:

-

Pyridine N-oxide

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add pyridine N-oxide (1.0 eq) and dissolve it in dichloromethane.

-

Add an equal volume of water to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve potassium cyanide (1.5 eq) in a minimal amount of water.

-

Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.

-

While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 eq) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound using Trimethylsilyl Cyanide (TMSCN) and Dimethylcarbamoyl Chloride

This protocol is a modern, high-yielding variation of the Reissert-Henze reaction.[1]

Materials:

-

Pyridine N-oxide

-

Dimethylcarbamoyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add pyridine N-oxide (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Add dimethylcarbamoyl chloride (1.1 eq) to the solution at room temperature.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound from pyridine N-oxide.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from pyridine N-oxide via the Reissert-Henze reaction and its modern adaptations remains a robust and widely utilized method in organic synthesis. The choice of activating agent and cyanide source significantly influences the efficiency and selectivity of the reaction. While the classical approach using benzoyl chloride and potassium cyanide is cost-effective, modern variations employing dimethylcarbamoyl chloride and trimethylsilyl cyanide offer superior yields and cleaner reaction profiles. This guide has provided a detailed examination of the underlying principles, practical considerations, and step-by-step protocols to empower researchers in the successful synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to Direct Cyanation Methods for the Synthesis of 2-Cyanopyridine

Foreword: The Strategic Importance of 2-Cyanopyridine

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among its many derivatives, this compound stands out as a highly versatile synthetic intermediate. The nitrile group is not merely a placeholder; it is a gateway to a multitude of functional groups including carboxylic acids, aldehydes, amides, and tetrazoles, enabling the construction of complex heterocyclic systems.[1]

However, the direct functionalization of the pyridine ring presents a formidable challenge. Its electron-deficient nature deactivates it towards electrophilic substitution, while nucleophilic substitution requires harsh conditions or pre-functionalization, such as halogenation. Direct C-H cyanation, particularly at the C2 position, represents a more atom-economical and elegant approach. This guide provides an in-depth exploration of the principal methodologies developed to achieve this critical transformation, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the necessary safety frameworks for implementation.

Activation via N-Oxidation: The Reissert-Henze Reaction and Modern Variants

The most established route to activating the pyridine ring for nucleophilic attack is through the formation of a pyridine N-oxide. This approach fundamentally alters the electronic character of the ring, making the α (C2) and γ (C4) positions susceptible to nucleophilic attack. The classical Reissert-Henze reaction leverages this principle to install a cyano group.[2][3]

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The pyridine N-oxide is first activated by an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride (DMCC), to form a highly electrophilic N-acyloxypyridinium salt.[4] This intermediate is then readily attacked by a cyanide nucleophile at the C2 position. The subsequent collapse of the resulting dihydropyridine intermediate and elimination of the acyloxy group re-aromatizes the ring to yield this compound.

The choice of activating agent and cyanide source is critical for success. Traditional Reissert-Henze conditions often suffered from low yields and competing side reactions.[3] A significant breakthrough was the introduction of trimethylsilyl cyanide (TMSCN) as the cyanide source in non-aqueous conditions.[3][5] TMSCN is less basic than alkali metal cyanides, reducing side reactions. Furthermore, its use with an activating agent like DMCC in a solvent such as dichloromethane has been shown to quantitatively convert pyridine 1-oxides to 2-cyanopyridines, demonstrating high regioselectivity for the α-position.[3][5]

Visualizing the Reissert-Henze Mechanism

Caption: Mechanism of the modified Reissert-Henze reaction.

Comparative Data for Reissert-Henze Methodologies

| Activating Agent | Cyanide Source | Solvent | Temp. (°C) | Yield (%) | Reference |

| Benzoyl Chloride | KCN | CHCl₃/H₂O | RT | Low/Variable | [3] |

| Dimethylcarbamoyl Chloride | TMSCN | CH₂Cl₂ | RT | >95 | [3][5] |

| Trifluoroacetic Anhydride | KCN | TFAA | RT | 52 (average) | [1] |

| Dimethylcarbamoyl Chloride | Zn(CN)₂ | CH₃CN | 120 | Good | [4] |

Experimental Protocol: Modified Reissert-Henze Cyanation

Objective: Synthesis of this compound from pyridine N-oxide using dimethylcarbamoyl chloride and trimethylsilyl cyanide.

Materials:

-

Pyridine N-oxide (1.0 equiv)

-

Dimethylcarbamoyl chloride (DMCC) (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add pyridine N-oxide and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add dimethylcarbamoyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

After the addition of DMCC is complete, add trimethylsilyl cyanide dropwise. A mild exotherm may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Transition-Metal Catalysis: Direct C-H Bond Functionalization

While the N-oxide route is effective, it requires an extra synthetic step (oxidation and sometimes subsequent deoxygenation). Direct C-H functionalization of pyridine itself is a more direct path. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for this purpose.[6]

Mechanistic Rationale

Palladium-catalyzed cyanation of aryl halides has been extensively studied, and these principles have been adapted for direct C-H activation.[6] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex. For direct C-H cyanation, the mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to the metal center.

The choice of cyanide source is again crucial. Highly toxic and reactive sources like KCN can poison the catalyst.[7] Therefore, less nucleophilic and more stable sources are preferred. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has proven to be an effective, inexpensive, and safer alternative, serving as a slow-release source of cyanide ions that does not readily deactivate the palladium catalyst.[6] The reaction typically requires a ligand to stabilize the palladium catalyst and an additive or base.

Visualizing the Palladium-Catalyzed C-H Cyanation Cycle

Caption: Plausible catalytic cycle for Pd-catalyzed C-H cyanation.

Comparative Data for Transition-Metal-Catalyzed Methods

| Metal/Catalyst | Cyanide Source | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | KCN | DMF | 140-150 | Variable | [6] |

| Pd Nanoparticles/ZnO | K₄[Fe(CN)₆] | DMF | 130 | Moderate-Good | [6] |

| CuI | NaCN | Dioxane | 110 | Good | [7] |

| Mn Catalyst | NCTS | 1,2-DCE | 80 | Satisfactory | [8] |

NCTS: N-Cyano-N-phenyl-p-toluenesulfonamide

Experimental Protocol: Palladium-Catalyzed C-H Cyanation

Objective: Synthesis of this compound from 2-bromopyridine using a palladium catalyst and K₄[Fe(CN)₆].

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)

-

Ligand (e.g., Xantphos) (e.g., 10 mol%)

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., DMF or Toluene), anhydrous

-

Ethyl acetate

-

Water

Procedure:

-

In an oven-dried Schlenk tube, combine 2-bromopyridine, Pd(OAc)₂, the ligand, K₄[Fe(CN)₆], and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 120-130 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield this compound.

Electrochemical Methods: A Greener Approach

Electrochemical synthesis offers a sustainable alternative to traditional methods, often avoiding harsh reagents, stoichiometric oxidants, and high temperatures.[9][10] Direct electrochemical C-H cyanation of heterocycles has been successfully developed, operating under mild conditions.

Mechanistic Rationale

The core principle involves the anodic oxidation of the pyridine substrate to form a radical cation. This highly reactive intermediate is then susceptible to nucleophilic attack by a cyanide source present in the electrolyte solution.[11] Subsequent oxidation and deprotonation steps lead to the final this compound product.[11] This method is advantageous as it uses electrons as a "traceless" reagent. Various cyanide sources have been employed, including TMSCN and even 4-cyanopyridine, which can act as both a nitrile source and a sacrificial electron acceptor.[9][12]

Visualizing the Electrochemical Cyanation Workflow

Caption: Proposed workflow for electrochemical C-H cyanation.

Experimental Protocol: Electrochemical C-H Cyanation

Objective: Synthesis of a cyanated heterocycle via constant current electrolysis.[9]

Materials:

-

Pyridine derivative (substrate) (1.0 equiv)

-

Cyanide Source (e.g., TMSCN or 4-CN-pyridine) (1.5 equiv)[9][10]

-

Supporting Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, TBABF₄)

-

Solvent (e.g., Anhydrous Acetonitrile, CH₃CN)

-

Base (if required, e.g., K₂CO₃)[9]

-

Graphite plate (Anode)

-

Platinum plate (Cathode)

-

DC Power Supply

Procedure:

-

Set up an undivided electrochemical cell equipped with a graphite anode, a platinum cathode, and a magnetic stir bar.

-

In an inert atmosphere (e.g., Argon-filled glove box), charge the cell with the pyridine substrate, cyanide source, base (if applicable), and supporting electrolyte.[9]

-

Add anhydrous acetonitrile as the solvent and stir the mixture for 10 minutes to ensure homogeneity.

-

Connect the electrodes to the DC power supply and begin electrolysis at a constant current (e.g., 4-5 mA).[9][10]

-

Run the reaction for a set time (e.g., 8 hours) or until the starting material is consumed (monitor by TLC/GC-MS).

-

Upon completion, disconnect the power supply. Transfer the reaction mixture to a separatory funnel.

-

Rinse the electrodes with ethyl acetate and add the washings to the funnel.

-

Add water and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Critical Safety Considerations for Cyanation Chemistry

Trustworthiness in protocol design is paramount, and this extends to rigorous safety management. Cyanide compounds are highly toxic and require strict handling procedures.[13][14]

-

Hazard Overview: All alkali cyanides are highly soluble and can be fatal upon ingestion, inhalation, or skin contact.[13] A critical and often overlooked danger is the reaction of cyanide salts with acids, which rapidly liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[14] A significant portion of the population cannot detect the "bitter almond" odor of HCN, making it particularly insidious.[13]

-

Engineering Controls & PPE:

-

Fume Hood: All work with solid cyanides or cyanide solutions MUST be conducted in a properly functioning chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and chemical splash goggles. Nitrile gloves are required; double-gloving or using thicker nitrile gloves is strongly recommended, especially when direct contact is possible.[13][14]

-

Designated Area: Establish a clearly marked designated work area for cyanide use.[16]

-

-

Handling & Storage:

-

Never Work Alone: Always inform colleagues before beginning work with cyanides.[13]

-

Storage: Store cyanides in a cool, dry, and secure location, segregated from acids and oxidizers.[13][15] Containers must be tightly sealed.

-

Avoid Acidification: Keep all acids out of the fume hood where cyanides are being handled unless absolutely necessary for the reaction.[14][16]

-

-

Waste Disposal & Decontamination:

-

Waste: All cyanide-containing waste is considered acutely hazardous (P-listed waste). Collect it in designated, sealed, and clearly labeled containers.

-

Decontamination: Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[16] All decontamination activities must be performed within the fume hood.[16]

-

-

Emergency Procedures:

-

Spills: For small spills within a fume hood, carefully sweep up solid material to avoid dust.[13] Use absorbent pads for solutions. Decontaminate the area as described above. For large spills, evacuate the area immediately and call emergency services.[13]

-

Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15][16] For eye contact, use an emergency eyewash station for 15 minutes. In case of inhalation, move the person to fresh air. Seek immediate medical attention for any exposure, informing responders that it is a cyanide poisoning.[15]

-

Conclusion and Future Outlook

The direct cyanation of pyridine to this compound has evolved significantly from classical methods to highly efficient and selective modern protocols. The modified Reissert-Henze reaction remains a robust and high-yielding choice for laboratory-scale synthesis, especially when starting from pyridine N-oxides. For direct C-H functionalization, palladium catalysis offers a powerful, albeit often more expensive, route that avoids the N-oxide intermediate. Looking forward, electrochemical and photocatalytic methods represent the frontier of this field.[17][18] Their ability to operate under mild, oxidant-free conditions aligns with the growing demand for sustainable and green chemistry in the pharmaceutical and chemical industries. The continued development of novel catalysts and safer cyanating agents will undoubtedly expand the synthetic chemist's toolkit, making the strategically vital this compound scaffold more accessible than ever before.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. dl.ndl.go.jp [dl.ndl.go.jp]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [repository.kaust.edu.sa]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. A sustainable photocatalytic method to introduce the pyridine and valuable functional groups into alkenes - An excellent functional group tolerance made this protocol available for the late-stage modification of drugs [bionity.com]

- 18. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Cyanopyridine: Characterization and Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine derivatives stand as foundational pillars, offering vast synthetic utility and forming the core of numerous pharmaceutical agents and functional materials. Among these, 2-cyanopyridine (also known as picolinonitrile or 2-pyridinecarbonitrile) is a particularly versatile building block. Its unique electronic profile, arising from the interplay between the electron-withdrawing cyano group and the electron-deficient pyridine ring, makes it a valuable precursor in organic synthesis and drug discovery.[1][2]

This technical guide provides an in-depth analysis of this compound, focusing on its definitive identification through its Chemical Abstracts Service (CAS) number and a detailed exploration of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data. The causality behind experimental choices and the interpretation of spectral features are explained to provide actionable insights for laboratory applications.

Core Identification: CAS Number and Molecular Structure

Definitive identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The universally recognized identifier for this compound is:

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous reference to this compound in literature, databases, and commercial catalogs.

Molecular Formula: C₆H₄N₂[3][5] Molecular Weight: 104.11 g/mol [1][4] IUPAC Name: Pyridine-2-carbonitrile[3]

The structure consists of a pyridine ring substituted at the C2 position with a nitrile (-C≡N) group. This substitution pattern is crucial as it dictates the molecule's reactivity and its distinct spectroscopic signature.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is the cornerstone of structural elucidation in modern chemistry. For this compound, NMR and IR spectroscopy provide a comprehensive "fingerprint," allowing for unequivocal identification and purity assessment.

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the chemical environment of each atom.

¹H NMR (Proton NMR) Analysis: The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of both the ring nitrogen and the adjacent cyano group significantly deshields these protons, causing them to resonate in the downfield region of the spectrum (typically 7.5-9.0 ppm).

¹³C NMR (Carbon NMR) Analysis: The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon of the cyano group has a characteristic chemical shift, while the shifts of the pyridine ring carbons are influenced by the nitrogen atom and the cyano substituent.

Data Summary: NMR Spectroscopy

| Analysis Type | Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz |

| ¹H NMR | H | H-6 | ~8.76 | ddd, J ≈ 4.9, 1.8, 0.9 Hz |

| ¹H NMR | H | H-4 | ~7.95 | td, J ≈ 7.7, 1.8 Hz |

| ¹H NMR | H | H-3 | ~7.78 | ddd, J ≈ 7.7, 1.3, 0.9 Hz |

| ¹H NMR | H | H-5 | ~7.63 | dd, J ≈ 7.7, 1.3 Hz |

| ¹³C NMR | C | C-6 | ~151.0 | - |

| ¹³C NMR | C | C-4 | ~137.2 | - |

| ¹³C NMR | C | C-2 | ~133.0 | - |

| ¹³C NMR | C | C-5 | ~127.9 | - |

| ¹³C NMR | C | C-3 | ~124.5 | - |

| ¹³C NMR | C | C≡N | ~117.8 | - |

| Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is representative for a sample in CDCl₃.[7] |

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.

For this compound, the most prominent and diagnostic feature in the IR spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This appears as a sharp, strong absorption band. Other key vibrations include the C-H stretching of the aromatic ring and the C=C and C=N stretching vibrations within the pyridine ring.[1]

Data Summary: IR Spectroscopy

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C≡N Stretch | Nitrile | ~2230 - 2240 | Strong, Sharp | Confirms the presence of the cyano group. |

| C-H Aromatic Stretch | Pyridine Ring | ~3050 - 3150 | Medium | Indicates aromatic C-H bonds. |

| C=C / C=N Stretch | Pyridine Ring | ~1450 - 1600 | Medium-Strong | Characteristic ring stretching vibrations. |

Experimental Protocols for Spectral Acquisition

The integrity of spectral data is directly dependent on rigorous and well-defined experimental procedures. The following protocols represent best practices for the acquisition of NMR and IR data for this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[7]

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary to obtain a clear spectrum.

-

Caption: Workflow for acquiring and analyzing NMR and IR spectra.

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Mix a small amount (~1 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering and produce a high-quality spectrum.

-

Thin Film Method: As this compound has a low melting point (24-27 °C), it can be gently melted and a thin film cast between two salt plates (e.g., NaCl or KBr).[4]

-

-

Instrument Setup (FTIR Spectrometer):

-

Place the KBr pellet or salt plates into the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet). This is a critical self-validating step, as the instrument automatically subtracts this background from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.[7]

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Significance in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The pyridine ring can undergo various substitutions, allowing for the construction of diverse molecular scaffolds. This synthetic versatility has led to its use in several key areas:

-

Pharmaceutical Synthesis: this compound is a building block for numerous active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antiprotozoal drugs.[1][8]

-

Catalysis and Ligand Development: Pyridine-based compounds are widely used as ligands in coordination chemistry. The electronic properties of this compound can be leveraged to create novel ligands that fine-tune the activity of metal catalysts.[2]

-

Materials Science: The rigid, aromatic structure and unique electronic properties of this compound make it a candidate for the synthesis of advanced materials, such as novel polymers and components for electronic devices.[1][2]

By providing a robust and reliable spectroscopic and chemical identity, this guide serves as a foundational resource for scientists leveraging this compound in their research and development endeavors.

References

- 1. This compound | 100-70-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-吡啶甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 100-70-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Ammoxidation of 2-picoline to produce 2-Cyanopyridine

An In-Depth Technical Guide to the Vapor-Phase Ammoxidation of 2-Picoline for the Production of 2-Cyanopyridine

This guide provides a comprehensive technical overview of the vapor-phase ammoxidation of 2-methylpyridine (2-picoline), a cornerstone industrial process for the synthesis of this compound. As a critical intermediate in the pharmaceutical and agrochemical industries, the efficient production of this compound is of paramount importance.[1][2] This document delves into the reaction mechanism, advanced catalyst systems, process parameter optimization, and reactor technology, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Importance and Synthesis Overview

This compound is a versatile building block, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), herbicides, and specialty chemicals.[2] While several laboratory-scale methods exist for its preparation—including the cyanation of pyridine N-oxides or the dehydration of 2-pyridinecarboxamide—the direct, single-step vapor-phase ammoxidation of 2-picoline remains the most economically viable and industrially practiced route.[1][2] This process involves the catalytic reaction of 2-picoline with ammonia and an oxygen source, typically air, to yield the desired nitrile.[3]

The overall reaction is as follows:

2-CH₃C₅H₄N (2-Picoline) + NH₃ + 1.5 O₂ → NC-C₅H₄N (this compound) + 3 H₂O

This transformation is highly exothermic, a critical factor that profoundly influences catalyst selection, reactor design, and process safety.[3][4] Effective management of the reaction heat is essential to prevent thermal runaway and minimize the formation of undesirable by-products such as carbon oxides (CO, CO₂) and pyridine.

Reaction Mechanism: A Catalytic Cycle

The ammoxidation of 2-picoline over heterogeneous metal oxide catalysts is widely understood to proceed via a Mars-van Krevelen-type redox mechanism. This involves the catalyst surface acting as an oxygen carrier, being cyclically reduced by the organic substrate and subsequently re-oxidized by gas-phase oxygen.

The proposed mechanistic steps are:

-

Adsorption & Activation: Gaseous 2-picoline adsorbs onto an active site on the catalyst surface. The initial and often rate-determining step is the abstraction of a hydrogen atom from the methyl group.[5]

-

Oxidative Dehydrogenation: The surface-bound species undergoes further oxidative dehydrogenation, facilitated by lattice oxygen from the metal oxide catalyst, to form a reactive intermediate, likely resembling a picolyl aldehyde or an imine.

-

Nitrogen Insertion: An adsorbed ammonia species (e.g., -NH₂) reacts with the surface intermediate.

-

Final Dehydrogenation: Subsequent dehydrogenation steps remove the remaining hydrogen atoms, leading to the formation of the nitrile group (-C≡N) and the release of this compound into the gas phase.

-

Catalyst Re-oxidation: The reduced catalyst sites (where lattice oxygen was consumed) are re-oxidized by dissociative adsorption of oxygen from the air feed, completing the catalytic cycle and preparing the site for the next reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]

- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile [ijraset.com]

Topic: Early Synthetic Routes and Historical Context of 2-Cyanopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyridine is a cornerstone intermediate in the synthesis of a multitude of pharmaceutical, agrochemical, and specialty chemical products.[1][2] Its journey from a laboratory curiosity to a bulk chemical commodity is a compelling narrative of chemical ingenuity, tracing the evolution of synthetic organic chemistry itself. This guide provides an in-depth exploration of the seminal, early-stage synthetic routes to this compound. We will dissect the fundamental chemical challenges posed by the pyridine ring and analyze the clever strategies early chemists devised to overcome them. By examining the causality behind experimental choices—from ring activation to the dawn of industrial catalysis—this paper offers field-proven insights into the foundational chemistry that underpins the modern production of this vital heterocyclic compound.

The Pyridine Paradox: An Electron-Deficient Fortress

The story of this compound's synthesis begins with the intrinsic nature of its parent heterocycle, pyridine. First isolated from coal tar in the 19th century, pyridine's structure, analogous to benzene with a nitrogen atom replacing a methine group, presented a significant challenge for synthetic chemists.[3][4][5] The nitrogen atom's electronegativity exerts a powerful inductive effect, withdrawing electron density from the ring carbons. This creates an electron-deficient (π-deficient) aromatic system with several critical consequences for synthesis:

-

Resistance to Electrophilic Attack: Unlike benzene, the pyridine ring is highly deactivated towards electrophilic aromatic substitution, the workhorse of aromatic chemistry.

-

Requirement for Nucleophilic Substitution: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, but typically only at the 2- and 4-positions and often requiring harsh conditions or the presence of a good leaving group.[4]

-

Basicity of Nitrogen: The lone pair on the nitrogen atom readily coordinates with electrophiles and acids, forming pyridinium salts and further deactivating the ring.[4]

Early attempts to directly introduce a cyano group—a nucleophilic species—onto the pyridine ring were thus fraught with difficulty. The inherent low reactivity of the pyridine nucleus necessitated clever activation strategies to facilitate cyanation, giving rise to the first generation of synthetic routes.[6]

Foundational Synthetic Strategies: Activating the Inactive

The initial breakthroughs in this compound synthesis hinged on a common principle: temporarily modifying the pyridine nitrogen to activate the ring for nucleophilic attack by the cyanide ion. Two major laboratory-scale approaches emerged from this era: the Reissert-Henze reaction and direct cyanation via N-activation.

The Reissert-Henze Reaction: Activation via N-Oxidation

One of the most elegant and historically significant methods for introducing a cyano group at the 2-position of pyridine is the Reissert-Henze reaction.[7] This reaction is an extension of the well-established Reissert reaction used for quinolines and isoquinolines.[8]

Causality and Mechanism: The core of this strategy lies in converting the pyridine into its corresponding pyridine-N-oxide. This transformation fundamentally alters the ring's electronic properties. The N-oxide group acts as an activating group, making the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[6] The reaction proceeds via a well-understood addition-elimination mechanism:

-

N-Oxide Formation: Pyridine is first oxidized to pyridine-N-oxide.

-

Acylation: The N-oxide reacts with an acylating agent, typically benzoyl chloride, to form a highly reactive 1-acyloxypyridinium salt. This intermediate is rarely isolated.[9]

-

Nucleophilic Attack: A cyanide source, such as potassium cyanide (KCN), attacks the activated 2-position of the pyridinium salt.

-

Elimination: The intermediate adduct then eliminates benzoic acid to rearomatize, yielding this compound.[9]

This method provided a reliable, regioselective route to 2-cyanopyridines when other direct methods were failing.[7][10]

Caption: The Reissert-Henze reaction pathway for this compound synthesis.

Experimental Protocol: Classical Reissert-Henze Cyanation

This protocol is a generalized representation based on classical methodologies.[7]

-

N-Oxide Preparation: Prepare pyridine-N-oxide by treating pyridine with a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid). Purify the N-oxide by distillation or recrystallization.

-

Reaction Setup: In a well-ventilated fume hood, combine pyridine-N-oxide and potassium cyanide in a two-phase system of water and a non-polar organic solvent like chloroform.

-

Acylation: Cool the vigorously stirred mixture in an ice bath. Slowly add benzoyl chloride dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Separate the organic layer. Wash it sequentially with water, dilute HCl (to remove any unreacted pyridine), and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

The von Braun Reaction and Analogs: Direct Cyanation

The von Braun reaction, first described in 1900, traditionally involves the reaction of a tertiary amine with cyanogen bromide (CNBr) to yield an alkyl bromide and a cyanamide.[11][12] While not a direct route to C-cyanation of pyridine, the underlying principle of activating an amine with a cyanating agent inspired related approaches.

A more direct and effective early method, analogous to the Reissert-Henze in its activation principle, involves the in situ generation of a reactive N-substituted pyridinium salt that is immediately trapped by cyanide. A notable example is the one-pot conversion of pyridines to 2-cyanopyridines developed by Katritzky and Scriven.[10]

Causality and Mechanism: This process avoids the isolation of intermediates like N-oxides. The key is the formation of a potent N-nitropyridinium salt in situ.

-

N-Activation: Pyridine is treated with a mixture of concentrated nitric acid and trifluoroacetic anhydride (TFAA). The TFAA acts as a dehydrating agent, generating dinitrogen pentoxide (N₂O₅), a powerful nitrating agent.[10]

-

Pyridinium Salt Formation: The pyridine nitrogen attacks the nitronium ion (NO₂⁺) from N₂O₅ to form an N-nitropyridinium salt. This intermediate is highly activated towards nucleophilic attack.

-

Nucleophilic Attack: The reaction mixture is added to a buffered aqueous solution of potassium cyanide. The cyanide ion regioselectively attacks the 2-position.

-

Elimination: The resulting dihydropyridine intermediate readily eliminates nitrous acid (HNO₂) to afford the aromatic this compound product.[10]

Caption: One-pot synthesis of this compound via an N-nitropyridinium intermediate.

The Industrial Revolution: Ammoxidation of 2-Picoline

While the Reissert-Henze and related reactions were pivotal for laboratory synthesis, they were unsuitable for large-scale industrial production due to multiple steps, reagent costs, and waste generation. The true industrial genesis of this compound came with the development of catalytic vapor-phase ammoxidation of 2-methylpyridine (2-picoline).[6][13]

Causality and Economic Drivers: This method's success is rooted in its efficiency and use of inexpensive feedstocks. 2-picoline, readily available from coal tar, is reacted with ammonia and air (as the oxidant) over a heterogeneous catalyst at high temperatures.[13][14] This transforms a low-cost byproduct of the coking industry into a valuable chemical intermediate in a single, continuous step.

Mechanism and Process: The reaction is a complex, surface-catalyzed process. While the exact mechanism is intricate, it is generally understood to involve the oxidative dehydrogenation of the methyl group and subsequent reaction with ammonia.

-

Feed: A gaseous mixture of 2-picoline, ammonia, and air is fed into a reactor.

-

Catalysis: The mixture passes over a heated, solid-state catalyst bed, typically composed of mixed metal oxides (e.g., vanadium and molybdenum oxides).[15]

-

Reaction: At temperatures between 300-450 °C, the methyl group is converted directly to a nitrile group.[13]

-

Separation: The product stream is cooled, and this compound is separated from water, unreacted starting materials, and byproducts.

The ammoxidation route became, and remains, the dominant industrial method for producing this compound and its isomers on a large scale.[10][13]

Caption: Simplified workflow for the industrial ammoxidation of 2-picoline.

Comparative Analysis of Early Synthetic Routes

The choice of synthetic route in the early 20th century was dictated by scale, available technology, and desired purity. The following table provides a comparative summary of these foundational methods.

| Feature | Reissert-Henze Reaction | Direct Cyanation (Katritzky) | Ammoxidation |

| Starting Material | Pyridine | Pyridine (or substituted pyridines) | 2-Methylpyridine (2-Picoline) |

| Key Reagents | Oxidizing agent, Benzoyl chloride, KCN | HNO₃, Trifluoroacetic anhydride, KCN | Ammonia, Oxygen (Air) |

| Reaction Phase | Liquid (Two-phase) | Liquid | Vapor |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | High (300 - 450 °C) |

| Key Advantage | Good regioselectivity; reliable lab method | One-pot procedure; avoids isolating N-oxide | Highly economical; continuous process |

| Key Disadvantage | Multi-step; stoichiometric reagents | Use of strong, corrosive acids/anhydrides | Requires specialized high-temp equipment |

| Primary Scale | Laboratory / Bench-top | Laboratory / Bench-top | Industrial / Bulk Production |

Conclusion: A Legacy of Activation and Catalysis